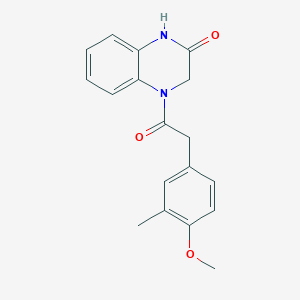

4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[2-(4-methoxy-3-methylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-9-13(7-8-16(12)23-2)10-18(22)20-11-17(21)19-14-5-3-4-6-15(14)20/h3-9H,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKJWJNMYSSXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-methylphenylacetic acid.

Formation of Intermediate: This intermediate is then reacted with appropriate reagents to form the acetyl derivative.

Cyclization: The acetyl derivative undergoes cyclization with o-phenylenediamine under acidic or basic conditions to form the quinoxalinone core.

Final Product: The final step involves purification and isolation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetyl Side Chain

The acetyl group at position 4 can undergo nucleophilic substitution reactions under basic conditions. For example:

-

Reaction with amines : In the presence of NaHCO₃ and potassium iodide in 2-propanol, the chloroacetyl intermediate (analogous to compound 3 in ) reacts with substituted anilines to form amide derivatives. This method was used to synthesize a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives (e.g., compounds 5a–5j in ).

Example Reaction:

Conditions :

-

Base: NaHCO₃

-

Solvent: 2-propanol

-

Catalyst: KI (20 mol%)

-

Temperature: Reflux (8–12 hours)

Alkylation of the Dihydroquinoxalinone Nitrogen

The NH group in the dihydroquinoxalinone ring can undergo alkylation using alkyl halides. For instance:

-

Reaction with 1-bromooctane : In DMF with K₂CO₃, the nitrogen atom is alkylated to yield N-octyl derivatives, as demonstrated in the synthesis of 1-octyl-3-phenylquinoxalin-2(1H)-one ( ).

Example Reaction:

Conditions :

-

Base: K₂CO₃

-

Solvent: DMF

-

Temperature: Room temperature (24 hours)

Hydrazone Formation

The ketone group in the dihydroquinoxalinone core can react with hydrazines to form hydrazone derivatives. This is exemplified in the synthesis of antiviral quinoxaline hydrazones ( ).

Example Reaction:

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux

Acylation Reactions

The acetyl side chain can participate in further acylation under acidic or basic conditions. For example, reaction with acetic anhydride in acetonitrile generates acetylated derivatives ( ).

Example Reaction:

Conditions :

-

Reagent: Acetic anhydride

-

Solvent: Acetonitrile

Cyclization Reactions

The compound can undergo cyclization to form fused heterocycles. For instance, triazoloquinoxaline derivatives were synthesized via cyclization with triethylortho-propionate ( ).

Example Reaction:

Conditions :

-

Reagent: Triethylortho-propionate

-

Temperature: Elevated (reflux)

Key Research Findings

-

Substitution selectivity : Electron-withdrawing groups on the acetyl side chain enhance reactivity in nucleophilic substitutions ( ).

-

Biological relevance : Derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit antibacterial and antiviral activities, suggesting potential applications for modified analogs ( ).

-

Stereochemical outcomes : Alkylation reactions can produce atropisomers, as observed in PKMYT1 inhibitor studies ( ).

Scientific Research Applications

While a specific, detailed article focusing solely on the applications of "4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one" is not available within the provided search results, the information present allows for an overview of related compounds and their applications, offering a basis for understanding potential applications of the target compound.

Core Structure and Derivatives

The compound "this compound" is a derivative of 3,4-dihydroquinoxalin-2(1H)-one . Research on such derivatives reveals they possess antibacterial activity .

Synthesis and Antibacterial Activity

- Synthesis : 3,4-dihydroquinoxalin-2(1H)-one derivatives can be synthesized from 1,2-phenylenediamine .

- Antibacterial Properties : Novel 3,4-dihydroquinoxalin-2H-(1H)-one derivatives have been synthesized and tested for antibacterial activity, with some displaying good to moderate activity against tested bacterial strains . Compound 5i exhibited equipotent activity, and 5j showed good activity against all tested bacterial strains, while compounds 5a , 5b , 5c , 5d , and 5e displayed moderate activity. Compounds 5f , 5g , and 5h showed no activity .

Anticancer Activity of Related Compounds

While the search results do not directly address the anticancer activity of "this compound", they do highlight the anticancer potential of related compounds, such as pyrazole derivatives . Certain diarylpyrazole/oxime hybrids have demonstrated anticancer activity, with the oxime moiety and specific substitutions improving their efficacy .

Antidiabetic Potential

Quinoxaline derivatives, which share a structural similarity, are being explored for their antidiabetic potential .

Additional Information

Mechanism of Action

The mechanism of action of 4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl in 3bf) enhance antitumor activity by stabilizing tubulin-binding interactions .

- Carboxylic Acid Moieties (e.g., 30d) improve sGC activation via hydrogen bonding with the Y-S-R motif .

- Bulkier Aromatic Substituents (e.g., Y80’s propenoyl group) enable interactions with hydrophobic pockets in proteins like BRD4 .

Mechanistic and Binding Mode Comparisons

sGC Activation vs. Tubulin Binding

- sGC Activation: The target compound’s acetyl group likely forms hydrogen bonds with Arg116 and Tyr2 in the sGCβ1 domain, similar to monocarboxylic derivatives . However, di-carboxylic analogs (e.g., 30d) show superior activity due to additional interactions with a hydrophobic pocket .

- Tubulin Binding : Compounds like 3bf and CA-4 analogs () induce G2/M arrest via colchicine-site binding. The target compound’s methoxy group may enhance solubility but reduce affinity compared to halogenated derivatives .

Structural Insights from Crystallography

- The benzylsulfanyl analog () forms inversion dimers via N–H···O bonds, a feature absent in the target compound due to its acetyl substituent. This difference may impact crystallinity and bioavailability .

Q & A

Q. What are the recommended synthetic strategies for preparing 4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one?

The synthesis typically involves multi-step reactions, including:

- Core scaffold formation : Condensation of substituted benzene derivatives with dihydroquinoxalinone precursors under reflux conditions (e.g., ethanol or i-PrOH) .

- Acetylation : Introduction of the 2-(4-methoxy-3-methylphenyl)acetyl group via nucleophilic substitution or coupling reactions, often requiring controlled pH (e.g., sodium bicarbonate) and inert atmospheres to prevent side reactions .

- Purification : Recrystallization from ethanol or chromatography to achieve >95% purity. Key intermediates should be verified via -NMR and HRMS .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation employs:

- Spectroscopy : -NMR (e.g., δ 7.2–6.8 ppm for aromatic protons), -NMR, and IR (e.g., C=O stretch at ~1680 cm) .

- X-ray crystallography : Single-crystal diffraction using programs like SHELX for refinement . Hydrogen-bonding patterns (e.g., N–H···O interactions forming dimeric structures) are critical for validating stability .

- HRMS : To confirm molecular formula (e.g., [M+H] at m/z 353.1422) .

Q. What preliminary biological assays are used to screen this compound’s activity?

Initial screening includes:

- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., IC determination) .

- Enzyme inhibition : Tubulin-binding assays to assess anti-mitotic activity, given structural analogs’ vascular-disrupting effects .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization involves:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 120°C for 1–2 hours) and improves regioselectivity .

- Catalyst screening : Copper-catalyzed alkynylation (e.g., CuI/PPh) enhances cross-coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes byproducts .

Q. What methodologies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies are addressed via:

- Density Functional Theory (DFT) : Computational modeling to reconcile bond lengths/angles from XRD with NMR chemical shifts .

- Variable-temperature NMR : Detects dynamic effects (e.g., rotational barriers) that may distort solution-phase data .

- Multi-technique validation : Overlaying IR carbonyl stretches with XRD-derived bond distances for functional group consistency .

Q. How does substituent variation impact biological activity? Insights from SAR studies.

Structure-Activity Relationship (SAR) trends include:

- Electron-withdrawing groups : Fluoro or chloro substituents enhance tubulin binding (IC < 1 µM) by increasing electrophilicity .

- Methoxy positioning : Para-methoxy groups improve solubility but reduce cytotoxicity compared to ortho-substituted analogs .

| Substituent Modification | Biological Activity | Reference |

|---|---|---|

| 4-Fluorophenoxy | Antitumor (IC: 0.8 µM) | |

| 4-Methoxyphenyl | Moderate antimicrobial (ZOI: 12 mm) | |

| Thiophene-2-yl | Anti-inflammatory (ED: 5 mg/kg) |

Q. What advanced techniques characterize this compound’s interaction with biological targets?

Mechanistic studies utilize:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., K = 120 nM for BRD4 bromodomain) .

- Molecular docking : AutoDock Vina simulations to predict binding poses in tubulin’s colchicine site .

- Cryo-EM : Visualizes compound-induced microtubule destabilization at near-atomic resolution .

Methodological Notes

- Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation of hydrogen-bonding networks .

- Data Reproducibility : Validate synthetic protocols with ≥3 independent replicates and report yields as mean ± SD .

- Ethical Compliance : Adhere to OECD guidelines for in vivo antitumor studies (e.g., forced-swimming test protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.